molecular formula C11H11Cl2N5 B3036075 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine CAS No. 338965-10-9

5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine

Cat. No.: B3036075
CAS No.: 338965-10-9
M. Wt: 284.14 g/mol
InChI Key: GFBHLXXDAXOPCJ-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and three amino groups

Biochemical Analysis

Biochemical Properties

5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate metabolism pathway . By binding to the active site of dihydrofolate reductase, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and amino acids. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent for targeting cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of dihydrofolate reductase, forming a stable complex that inhibits the enzyme’s activity . The inhibition of dihydrofolate reductase leads to a decrease in the levels of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, the disruption of nucleotide synthesis results in the inhibition of DNA replication and cell proliferation. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These findings suggest that the compound maintains its bioactivity over time, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the dichlorophenyl group, followed by conjugation with glucuronic acid. These metabolic transformations facilitate the excretion of the compound and its metabolites from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide and amino acid synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms involving organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The accumulation of this compound in specific tissues, such as the liver and kidneys, is influenced by its binding affinity to tissue-specific proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be transported to the nucleus, where it modulates gene expression by binding to transcription factors. The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrimidine derivatives under basic conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group and multiple amino groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5/c12-6-2-1-5(8(13)4-6)3-7-9(14)17-11(16)18-10(7)15/h1-2,4H,3H2,(H6,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBHLXXDAXOPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(N=C(N=C2N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205831
Record name 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338965-10-9
Record name 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338965-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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